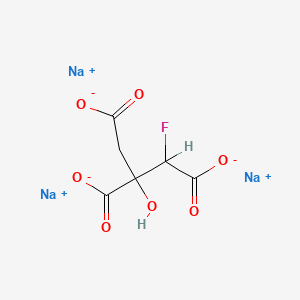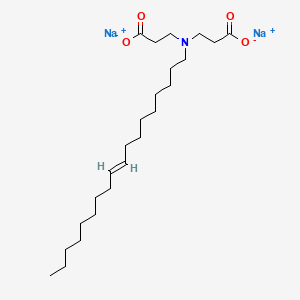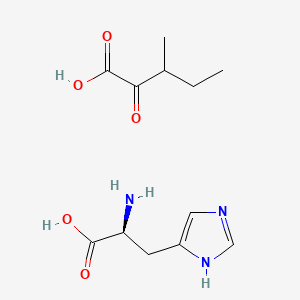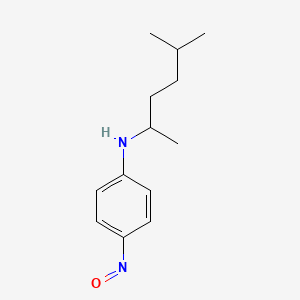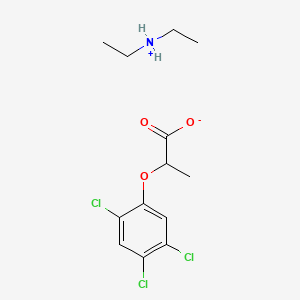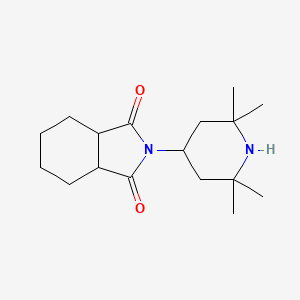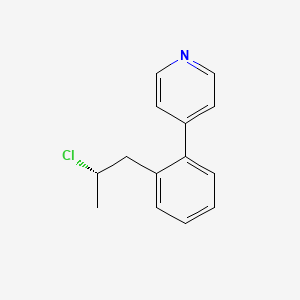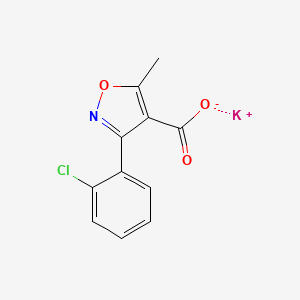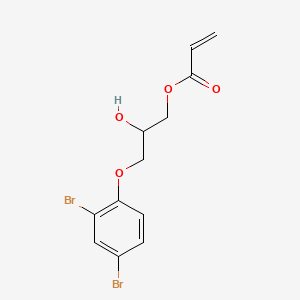
4-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo(2.2.2)octane core, which is substituted with isopropyl and methyl groups, and a butenone moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. Subsequent steps include functional group modifications to introduce the isopropyl, methyl, and butenone groups. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the butenone moiety to alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isopropyl and methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of 4-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-1,3-dioxolane
- 1-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-4-en-2-yl)ethanone
- 7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-ene-2-carbonitrile
Uniqueness
4-(7-Isopropyl-5-methylbicyclo(2.2.2)oct-5-en-2-yl)-3-buten-2-one is unique due to its specific substitution pattern and the presence of the butenone moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
84963-27-9 |
|---|---|
Formule moléculaire |
C16H24O |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
(E)-4-(5-methyl-7-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)but-3-en-2-one |
InChI |
InChI=1S/C16H24O/c1-10(2)15-9-14-8-13(6-5-12(4)17)16(15)7-11(14)3/h5-7,10,13-16H,8-9H2,1-4H3/b6-5+ |
Clé InChI |
RUVDKXHGOQTPOO-AATRIKPKSA-N |
SMILES isomérique |
CC1=CC2C(CC1CC2C(C)C)/C=C/C(=O)C |
SMILES canonique |
CC1=CC2C(CC1CC2C(C)C)C=CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


